Cas no 1006334-06-0 ({2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine)

{2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine Chemical and Physical Properties
Names and Identifiers
-
- AKOS B024133
- ART-CHEM-BB B024133
- 2-METHYL-3-(3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-PROPYLAMINE
- 2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
- 2-methyl-3-[3-(trifluoromethyl)-1-pyrazolyl]propan-1-amine
- {2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine
- 2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPAN-1-AMINE
- (2-Methyl-3-[3-(trifluoromethyl)-1h-pyrazol-1-yl]propyl)amine
- 2-Methyl-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amine
- BBL040275
- STK350096
- 2-methyl-3-(3-trifluoromet
- G28382
- EN300-230214
- CS-0215262
- 1006334-06-0
- BASYXSJHXKSXBO-UHFFFAOYSA-N
- 2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine, AldrichCPR
- MFCD06805050
- AKOS000308976
- LS-06489
- ALBB-021563
- {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine
-
- MDL: MFCD06805050
- Inchi: 1S/C8H12F3N3/c1-6(4-12)5-14-3-2-7(13-14)8(9,10)11/h2-3,6H,4-5,12H2,1H3
- InChI Key: BASYXSJHXKSXBO-UHFFFAOYSA-N
- SMILES: FC(C1C([H])=C([H])N(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])N([H])[H])N=1)(F)F
Computed Properties
- Exact Mass: 207.09833188g/mol
- Monoisotopic Mass: 207.09833188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 43.8
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 248.4±40.0 °C at 760 mmHg
- Flash Point: 104.0±27.3 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
{2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
{2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB412896-100 mg |
{2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine |
1006334-06-0 | 100MG |
€231.60 | 2022-03-02 | ||
TRC | M241125-100mg |
{2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine |
1006334-06-0 | 100mg |
$ 230.00 | 2022-06-04 | ||
TRC | M241125-500mg |
{2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine |
1006334-06-0 | 500mg |
$ 750.00 | 2022-06-04 | ||
Enamine | EN300-230214-10.0g |
2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine |
1006334-06-0 | 95% | 10.0g |
$1488.0 | 2024-06-20 | |
abcr | AB412896-500 mg |
{2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine |
1006334-06-0 | 500MG |
€409.30 | 2022-03-02 | ||
Enamine | EN300-230214-0.05g |
2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine |
1006334-06-0 | 95% | 0.05g |
$71.0 | 2024-06-20 | |
abcr | AB412896-500mg |
{2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine; . |
1006334-06-0 | 500mg |
€397.00 | 2024-04-21 | ||
Enamine | EN300-230214-10g |
2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine |
1006334-06-0 | 95% | 10g |
$1488.0 | 2023-09-15 | |
Enamine | EN300-230214-5g |
2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine |
1006334-06-0 | 95% | 5g |
$831.0 | 2023-09-15 | |
abcr | AB412896-1g |
{2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine; . |
1006334-06-0 | 1g |
€477.00 | 2024-04-21 |
{2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine Related Literature
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
Additional information on {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine
Research Brief on {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine (CAS: 1006334-06-0) in Chemical Biology and Pharmaceutical Applications
The compound {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine (CAS: 1006334-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this molecule, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine as a key intermediate in the synthesis of novel bioactive compounds. The trifluoromethyl group and pyrazole ring in its structure contribute to its enhanced metabolic stability and binding affinity, making it a promising scaffold for drug development. Researchers have explored its utility in targeting various enzymes and receptors, particularly in the context of inflammatory and neurological disorders.
One of the most notable advancements involves the optimization of synthetic routes for {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-yield, scalable synthesis method that improves both efficiency and purity. This development is critical for enabling large-scale production and further pharmacological evaluation.
In terms of biological activity, preliminary in vitro and in vivo studies have shown that derivatives of this compound exhibit potent inhibitory effects on specific kinases involved in cancer cell proliferation. For instance, a derivative incorporating {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine demonstrated significant activity against BRAF V600E mutant kinase, a common target in melanoma therapy. These findings suggest its potential as a lead compound for oncology drug discovery.
Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine with biological targets. These studies underscore the importance of the trifluoromethyl group in enhancing lipophilicity and improving membrane permeability, which are crucial for drug bioavailability.
Despite these promising results, challenges remain in the clinical translation of {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine-based therapeutics. Issues such as off-target effects and metabolic stability in human systems require further investigation. Ongoing research is focused on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to enhance its therapeutic index.
In conclusion, {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine (CAS: 1006334-06-0) represents a versatile and promising scaffold in medicinal chemistry. Its unique structural attributes and demonstrated biological activities position it as a valuable candidate for the development of novel therapeutics. Future research should prioritize in-depth mechanistic studies and preclinical evaluations to fully realize its potential in addressing unmet medical needs.
1006334-06-0 ({2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine) Related Products
- 36140-83-7(3-(3,5-dimethylpyrazol-1-yl)-3-oxo-propanenitrile)
- 62821-88-9(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine)
- 694-48-4(1,3-Dimethylpyrazole)
- 198348-94-6(1-Acetyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole)
- 1072-91-9(1,3,5-Trimethylpyrazole)
- 122431-37-2(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol)
- 123066-64-8(CRAC intermediate 2)
- 154471-65-5(1-Methyl-3-(trifluoromethyl)-1H-pyrazole)
- 20154-03-4(3-(trifluoromethyl)-1H-pyrazole)
- 17629-26-4(1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole)
